2-[(Propylamino)methyl]phenol hydrochloride
Overview
Description
2-[(Propylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propylamino)methyl]phenol hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Propylamino)methyl]phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-[(Propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(Propylamino)methyl]phenol hydrochloride include:
- 2-[(Methylamino)methyl]phenol hydrochloride
- 2-[(Ethylamino)methyl]phenol hydrochloride
- 2-[(Butylamino)methyl]phenol hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. Its specific molecular structure allows for distinct interactions with target molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(propylaminomethyl)phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h3-6,11-12H,2,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOTTUUMYCXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-00-2 | |
Record name | Phenol, 2-[(propylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228879-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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